3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
The compound 3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with potential applications in various scientific fields. This compound's structure includes a tetrahydroquinazoline-2,4-dione core, a cyclopropyl group, and an ethoxyphenyl-oxadiazole moiety, contributing to its unique chemical properties and potential activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can be achieved through a multi-step process involving the following key reactions:
Formation of the Tetrahydroquinazoline-2,4-dione Core: : Starting from anthranilic acid derivatives, the core structure can be synthesized through cyclization reactions with appropriate reagents.
Introduction of the Cyclopropyl Group: : This step may involve the alkylation of a nitrogen atom in the tetrahydroquinazoline-2,4-dione core with cyclopropyl halides under basic conditions.
Attachment of the Ethoxyphenyl-oxadiazole Moiety: : The oxadiazole ring can be constructed from hydrazides and carboxylic acids, followed by coupling with the ethoxyphenyl group. This intermediate can then be linked to the tetrahydroquinazoline core via a methylene bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes for large-scale production. Key considerations include:
Efficiency and Yield: : Optimizing reaction conditions to maximize yield and minimize waste.
Cost-Effectiveness: : Using cost-effective reagents and scalable reaction conditions.
Purity: : Ensuring high purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the cyclopropyl group or the ethoxyphenyl moiety, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the oxadiazole ring or the carbonyl groups in the tetrahydroquinazoline core could yield reduced analogs.
Substitution: : Various substitution reactions can occur, including nucleophilic and electrophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may vary, but common reagents include halogenating agents or nucleophiles like amines or alkoxides.
Major Products Formed
Major products from these reactions would include various oxidized, reduced, or substituted derivatives of the original compound, potentially with altered chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reference standard for analytical techniques.
Biology
In biology, its unique structure may interact with specific biomolecules, making it a potential tool for studying biochemical pathways or as a probe in molecular biology.
Medicine
The compound's potential pharmacological activities, such as enzyme inhibition or receptor modulation, could make it a candidate for drug development. Its interactions with biological targets may offer therapeutic benefits for various diseases.
Industry
In industrial applications, this compound might be used in the development of new materials, catalysts, or as a specialty chemical in manufacturing processes.
Mechanism of Action
The mechanism by which 3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects likely involves binding to specific molecular targets such as enzymes or receptors. The oxadiazole moiety and the tetrahydroquinazoline core may contribute to its ability to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Similar but with a methoxy group instead of ethoxy.
3-cyclopropyl-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Similar but with the ethoxy group in a different position.
3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,5-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione: : Similar but with a different oxadiazole ring structure.
Highlighting Uniqueness
The uniqueness of 3-cyclopropyl-1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern and the combination of the tetrahydroquinazoline-2,4-dione core with the ethoxyphenyl-oxadiazole moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
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Properties
IUPAC Name |
3-cyclopropyl-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-2-29-18-10-6-4-8-16(18)20-23-19(30-24-20)13-25-17-9-5-3-7-15(17)21(27)26(22(25)28)14-11-12-14/h3-10,14H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUVZBBCXRFIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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